molecular formula C18H19N5O B8411258 1-tert-butyl-5-(2-phenylpyrimidin-4-yl)-1H-pyrazole-3-carboxamide

1-tert-butyl-5-(2-phenylpyrimidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No. B8411258
M. Wt: 321.4 g/mol
InChI Key: XWSQCSJHYIBIPB-UHFFFAOYSA-N
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Description

1-tert-butyl-5-(2-phenylpyrimidin-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-butyl-5-(2-phenylpyrimidin-4-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl-5-(2-phenylpyrimidin-4-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

1-tert-butyl-5-(2-phenylpyrimidin-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H19N5O/c1-18(2,3)23-15(11-14(22-23)16(19)24)13-9-10-20-17(21-13)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,19,24)

InChI Key

XWSQCSJHYIBIPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C(=O)N)C2=NC(=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 mg (0.172 mmol) of 1-tert-butyl-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide, 42 mg (0.343 mmol) of phenyl boronic acid, 98 mg (0.515 mmol) of copper thiophencarboxylate and 20 mg (0.017 mmol) of palladium tetrakis were suspended in 1.5 mL of dry THF under argon atmosphere. The resulting suspension was heated a 130° C. for 1 h by microwave irradiation. The reaction mixture was then filtered on a silica plug, diluted with AcOEt and washed with aqueous NH4OH. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by preparative HPLC/MS to provide the title compound (23%).
Quantity
42 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
copper thiophencarboxylate
Quantity
98 mg
Type
catalyst
Reaction Step Four
Quantity
20 mg
Type
catalyst
Reaction Step Five
Yield
23%

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